PHPS1 sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

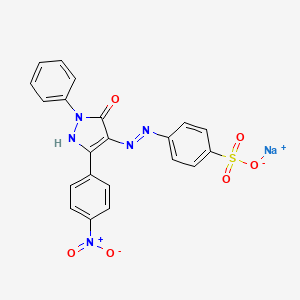

C21H14N5NaO6S |

|---|---|

Molecular Weight |

487.4 g/mol |

IUPAC Name |

sodium;4-[[5-(4-nitrophenyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C21H15N5O6S.Na/c27-21-20(23-22-15-8-12-18(13-9-15)33(30,31)32)19(14-6-10-17(11-7-14)26(28)29)24-25(21)16-4-2-1-3-5-16;/h1-13,24H,(H,30,31,32);/q;+1/p-1 |

InChI Key |

MNHVHZFYTKWRFD-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

PHPS1 Sodium Salt: A Technical Guide to its Discovery, Synthesis, and Application as a Selective Shp2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of PHPS1 sodium salt, a potent and selective inhibitor of the protein tyrosine phosphatase Shp2 (Src homology 2 domain-containing phosphatase 2). Shp2 is a critical signaling node and a well-validated target in oncology and other diseases. This document details the in silico discovery of PHPS1, a proposed synthetic route, and key experimental protocols for its characterization. Quantitative data are presented in structured tables, and signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate understanding and application in a research and drug development context.

Discovery of this compound Salt

PHPS1 was identified as a potent and selective inhibitor of Shp2 through a high-throughput in silico screening of small molecule libraries.[1] This computational approach aimed to identify compounds that could bind to the catalytic site of Shp2. The chemical structure of this compound salt is 4-[2-[1,5-dihydro-3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-ylidene]hydrazinyl]-benzenesulfonic acid sodium salt.[2][3]

The in silico modeling predicted a high binding affinity of PHPS1 to the Shp2 active site, which was subsequently confirmed through in vitro enzymatic assays.[1] These assays demonstrated that PHPS1 is a selective inhibitor of Shp2, exhibiting significantly lower activity against other closely related phosphatases such as Shp1 and PTP1B.

Proposed Synthesis of this compound Salt

Step 1: Synthesis of 4-Hydrazinylbenzenesulfonic acid

The synthesis of the key intermediate, 4-hydrazinylbenzenesulfonic acid, can be achieved from sulfanilic acid. The process involves the diazotization of sulfanilic acid, followed by reduction of the resulting diazonium salt.

Experimental Protocol:

-

Dissolve sulfanilic acid in an aqueous solution of sodium carbonate.

-

Cool the solution and add concentrated sulfuric acid.

-

Add a solution of sodium nitrite dropwise while maintaining a low temperature to form the diazonium salt.

-

Isolate the diazonium salt crystals by filtration.

-

Add the diazonium salt to a solution of sodium bisulfite to form the 2-(4-sulfophenyl)hydrazine-1-sulfonic acid intermediate.

-

Heat the solution of the intermediate with hydrochloric acid to induce reduction and hydrolysis, yielding 4-hydrazinylbenzenesulfonic acid.

-

Cool the solution to crystallize the product, which is then collected by filtration.

Step 2: Proposed Synthesis of the Pyrazolone Core

The pyrazolone core of PHPS1 can be synthesized through the condensation of a β-ketoester with a substituted hydrazine. For PHPS1, this would involve the reaction of an appropriate ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate derivative with phenylhydrazine.

Step 3: Proposed Final Assembly of PHPS1

The final step in the proposed synthesis is the coupling of the pyrazolone core with 4-hydrazinylbenzenesulfonic acid, likely through a condensation reaction, to form the hydrazone linkage. Subsequent treatment with a sodium base, such as sodium hydroxide or sodium ethoxide, would yield the final this compound salt.

Note: This proposed synthesis is based on general chemical principles for the formation of similar structures and has not been experimentally verified from the available literature. Researchers should consult specialized synthetic chemistry literature for detailed reaction conditions and optimization.

Quantitative Data

The following tables summarize the key quantitative data for this compound salt.

Table 1: Inhibitory Activity of PHPS1

| Target | Ki (μM) |

| Shp2 | 0.73 |

| Shp2-R362K | 5.8 |

| Shp1 | 10.7 |

| PTP1B | 5.8 |

| PTP1B-Q | 0.47 |

Table 2: In Vitro Anti-proliferative Activity of PHPS1

| Cell Line | Cancer Type | % Reduction in Cell Number (at 30 μM) |

| HT-29 | Colon Carcinoma | 74% |

| Caki-1 | Kidney Carcinoma | 0% |

Experimental Protocols and Visualizations

Shp2 Signaling Pathway and Inhibition by PHPS1

Shp2 is a key downstream effector of multiple receptor tyrosine kinases (RTKs) and cytokine receptors. It plays a crucial role in activating the Ras-MAPK signaling pathway, which is frequently hyperactivated in human cancers. PHPS1 exerts its therapeutic effect by inhibiting the phosphatase activity of Shp2, thereby blocking downstream signaling.

Caption: Shp2 signaling pathway and the inhibitory action of PHPS1.

Experimental Workflow: HGF-Induced Cell Scattering Assay

This assay is used to evaluate the effect of PHPS1 on Shp2-mediated cell migration and scattering.

References

PHPS1 Sodium Salt: A Technical Guide for Researchers

For Immediate Release

This document provides a comprehensive technical overview of PHPS1 sodium salt, a selective inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11). This guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and experimental applications of this compound.

Chemical Properties

This compound salt is a potent and cell-permeable inhibitor of Shp2.[1][2] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1177131-02-0 | [3] |

| Alternate CAS Number (Free Acid) | 314291-83-3 | [4][5] |

| Molecular Formula | C₂₁H₁₄N₅NaO₆S | |

| Molecular Weight | 487.42 g/mol | |

| Appearance | Red to brown solid | |

| Solubility | Soluble in DMSO (10 mg/mL, may require warming) | |

| Storage | Store at -20°C |

Biological Activity and Mechanism of Action

PHPS1 is a selective inhibitor of Shp2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways related to proliferation, differentiation, and survival. Shp2 is a key component of the Ras/ERK signaling pathway, and its dysregulation has been implicated in various cancers.

PHPS1 exerts its inhibitory effect by targeting the active site of Shp2 in a reversible and substrate-competitive manner. This inhibition leads to the suppression of Shp2-dependent downstream signaling, most notably the phosphorylation of Erk1/2. Interestingly, PHPS1 does not appear to affect the PI3K/Akt or Stat3 signaling pathways.

Inhibitory Activity

The inhibitory potency of PHPS1 against Shp2 and other related phosphatases is detailed in the table below.

| Target | Kᵢ (μM) | IC₅₀ (μM) | Reference |

| Shp2 | 0.73 | 2.1 | |

| Shp2-R362K | 5.8 | ||

| Shp1 | 10.7 | 30 | |

| PTP1B | 5.8 | 19 | |

| PTP1B-Q | 0.47 | ||

| ECPTP | 5.4 | ||

| MptpA | 39 |

Signaling Pathway

The diagram below illustrates the role of Shp2 in the Ras/ERK signaling pathway and the inhibitory action of PHPS1. Growth factor binding to a receptor tyrosine kinase (RTK) leads to the recruitment and activation of Shp2, which in turn activates the Ras/Raf/MEK/ERK cascade, promoting cell proliferation. PHPS1 blocks this pathway by directly inhibiting Shp2.

Caption: PHPS1 inhibits the Shp2-mediated Ras/ERK signaling pathway.

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol is based on studies investigating the effect of PHPS1 on the proliferation of various human tumor cell lines.

Objective: To determine the anti-proliferative effect of PHPS1 on cancer cells.

Materials:

-

Human cancer cell lines (e.g., HT-29, MDA-MB-435, HCT-116, HCT-15, PC-3, NCI-H661, Caki-1)

-

Appropriate cell culture medium and supplements

-

This compound salt

-

DMSO (for stock solution)

-

96-well plates

-

Cell viability reagent (e.g., MTT, WST-1)

-

Plate reader

Procedure:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare a stock solution of PHPS1 in DMSO.

-

Dilute the PHPS1 stock solution in cell culture medium to achieve the desired final concentrations (e.g., 30 μM).

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of PHPS1. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plates for 6 days.

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time, and then measure the absorbance using a plate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle control.

Results: PHPS1 has been shown to reduce the cell number of various tumor cell lines, with effects ranging from no inhibition (Caki-1) to a 74% reduction (HT-29) at a concentration of 30 μM.

Western Blot Analysis of Erk1/2 Phosphorylation

This protocol is designed to assess the effect of PHPS1 on the phosphorylation of Erk1/2 in response to growth factor stimulation.

Objective: To determine if PHPS1 inhibits the phosphorylation of Erk1/2 in a dose- and time-dependent manner.

Materials:

-

Madin-Darby canine kidney (MDCK) cells

-

Hepatocyte Growth Factor/Scatter Factor (HGF/SF)

-

This compound salt

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-phospho-Erk1/2, anti-total-Erk1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture MDCK cells to near confluence.

-

Pre-treat the cells with various concentrations of PHPS1 (e.g., 5, 10, 20 μM) for different durations (e.g., 5, 15, 60, 120, 360 minutes).

-

Stimulate the cells with HGF/SF (e.g., 1 unit/mL).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-Erk1/2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Erk1/2 to confirm equal protein loading.

Results: PHPS1 has been shown to inhibit HGF/SF-induced phosphorylation of Erk1/2 in a dose-dependent manner over a period of 15 minutes to 6 hours.

Caption: Workflow for Western blot analysis of Erk1/2 phosphorylation.

In Vivo Applications

PHPS1 has also demonstrated efficacy in in vivo models. In a study using LDL receptor-deficient (Ldlr-/-) mice fed a high-cholesterol diet, intraperitoneal administration of PHPS1 (3 mg/kg/day) during the final week of the diet led to a significant reduction in atherosclerotic plaque size. This atheroprotective effect is attributed to the inhibition of vascular smooth muscle cell proliferation via the Shp2/ERK pathway.

Conclusion

This compound salt is a valuable research tool for investigating the role of Shp2 in various cellular processes and disease models. Its selectivity and cell permeability make it a suitable compound for both in vitro and in vivo studies. This guide provides a foundational understanding of its properties and applications to aid researchers in their experimental design.

References

PHPS1 Sodium Salt: A Selective Inhibitor of Shp2 Protein Tyrosine Phosphatase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology 2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in intracellular signaling cascades.[1][2] It is a key component downstream of various receptor tyrosine kinases (RTKs) and cytokine receptors, modulating pathways such as the RAS/MAPK, PI3K/AKT, and JAK/STAT signaling cascades.[3][4] Gain-of-function mutations in Shp2 are causally linked to developmental disorders like Noonan syndrome and are implicated in the pathogenesis of various human cancers, including juvenile myelomonocytic leukemia and several solid tumors, establishing Shp2 as a bona fide oncogene.[5] This has positioned Shp2 as an attractive therapeutic target for the development of novel anti-cancer agents.

PHPS1 sodium salt has been identified as a potent, cell-permeable, and selective inhibitor of Shp2. Discovered through high-throughput in silico screening, this phenylhydrazonopyrazolone sulfonate compound competitively binds to the catalytic site of Shp2, effectively blocking its enzymatic activity. This technical guide provides a comprehensive overview of this compound salt, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualization of its effects on key signaling pathways.

Mechanism of Action and Specificity

PHPS1 acts as a competitive inhibitor of Shp2, binding to the active site of the phosphatase. The specificity of PHPS1 for Shp2 over other closely related phosphatases, such as Shp1 and PTP1B, is a key attribute. This selectivity is attributed to interactions with four critical amino acid residues located in the periphery of the Shp2 catalytic cleft: Lys-280, Asn-281, Arg-362, and His-426. Molecular modeling suggests that the sulfonate moiety of PHPS1 forms hydrogen bonds with residues in the PTP domain (Cys-459 to Arg-465), while the pyrazolone scaffold and the nitro group form hydrogen bonds with Asn-281 and Arg-362.

Data Presentation

Quantitative Inhibitory and Cellular Activity Data

The inhibitory potency and cellular effects of PHPS1 have been quantified across various studies. The following tables summarize these key metrics.

| Target | Inhibition Constant (Ki) | IC50 | Selectivity vs. Shp2 | Reference |

| Shp2 | 0.73 µM | 2.1 µM | - | |

| Shp1 | 10.7 µM | 30 µM | ~15-fold | |

| PTP1B | 5.8 µM | 19 µM | ~8-fold | |

| Shp2-R362K | 5.8 µM | - | - | |

| PTP1B-Q | 0.47 µM | - | - |

| Human Tumor Cell Line | Inhibition of Proliferation (at 30 µM for 6 days) | Reference |

| HT-29 | 74% | |

| HCT-116 | - | |

| HCT-15 | - | |

| MDA-MB-435 | - | |

| PC-3 | - | |

| NCI-H661 | - | |

| Caki-1 | 0% |

Signaling Pathways and Experimental Workflows

Shp2 Signaling and Inhibition by PHPS1

Shp2 is a crucial positive regulator in the RAS/MAPK signaling pathway. Upon activation by growth factors, Shp2 is recruited to phosphorylated receptors or adaptor proteins, where it dephosphorylates specific substrates, leading to the activation of downstream effectors like Ras, Raf, MEK, and ultimately Erk1/2. PHPS1, by inhibiting Shp2, prevents these downstream activation events.

Experimental Workflow for Assessing PHPS1 Activity

A typical workflow to evaluate the efficacy of PHPS1 involves a series of in vitro and cell-based assays. This starts with enzymatic assays to determine direct inhibitory effects, followed by cellular assays to assess the impact on signaling pathways and cell proliferation.

Experimental Protocols

In Vitro Shp2 Phosphatase Activity Assay

This protocol is designed to measure the direct inhibitory effect of PHPS1 on recombinant Shp2 enzyme activity.

Materials:

-

Recombinant human Shp2 protein

-

This compound salt

-

Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of PHPS1 in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add serial dilutions of PHPS1 to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the Shp2 enzyme to all wells except the no-enzyme control and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the phosphatase substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (if necessary, depending on the substrate).

-

Measure the product formation using a microplate reader (e.g., absorbance at 405 nm for pNPP).

-

Calculate the percentage of inhibition for each PHPS1 concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assay for Erk1/2 Phosphorylation (Western Blot)

This protocol assesses the effect of PHPS1 on the Shp2-mediated activation of the downstream effector Erk1/2 in a cellular context.

Materials:

-

Cell line known to have Shp2-dependent signaling (e.g., MDCK cells).

-

Cell culture medium and supplements.

-

Growth factor (e.g., Hepatocyte Growth Factor/Scatter Factor, HGF/SF).

-

This compound salt.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-phospho-Erk1/2, anti-total-Erk1/2).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Seed cells in culture plates and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for several hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of PHPS1 (e.g., 5, 10, 20 µM) or vehicle (DMSO) for a specified duration (e.g., 30 minutes to 1 hour).

-

Stimulate the cells with a growth factor (e.g., 1 unit/mL HGF/SF) for a defined period (e.g., 15 minutes).

-

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Erk1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Erk1/2 to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of Erk1/2 phosphorylation.

Cell Proliferation and Anchorage-Independent Growth Assays

These assays evaluate the impact of PHPS1 on the growth and tumorigenic potential of cancer cell lines.

A. MTT Assay for Cell Proliferation

Materials:

-

Human tumor cell lines (e.g., HT-29).

-

96-well plates.

-

This compound salt.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

Procedure:

-

Seed cells at a low density in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of PHPS1 or vehicle control.

-

Incubate for an extended period (e.g., 6 days).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

B. Soft Agar Assay for Anchorage-Independent Growth

Materials:

-

Agar (low melting point and standard).

-

Cell culture medium.

-

6-well plates.

-

Human tumor cell lines.

-

This compound salt.

Procedure:

-

Prepare a base layer of agar (e.g., 0.6% agar in culture medium) in each well of a 6-well plate and allow it to solidify.

-

Prepare a top layer by mixing a single-cell suspension of the tumor cells with low melting point agar (e.g., 0.3% agar in culture medium) and the desired concentration of PHPS1 or vehicle.

-

Carefully layer the cell-agar mixture on top of the base layer.

-

Allow the top layer to solidify and then add culture medium containing the respective concentration of PHPS1 on top.

-

Incubate the plates for 2-3 weeks, feeding the cells with fresh medium and PHPS1 every few days.

-

After the incubation period, stain the colonies (e.g., with crystal violet).

-

Count the number of colonies and measure their size to determine the effect of PHPS1 on anchorage-independent growth.

Conclusion

This compound salt stands out as a valuable research tool for investigating the biological roles of Shp2 and as a lead compound for the development of therapeutics targeting Shp2-dependent diseases. Its selectivity for Shp2 over other phosphatases allows for the specific interrogation of Shp2-mediated signaling pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize PHPS1 in their studies of cancer biology, signal transduction, and drug discovery. Further optimization of this compound class may lead to the development of clinically effective treatments for a range of human malignancies and other disorders driven by aberrant Shp2 activity.

References

- 1. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphopeptide binding to the N-SH2 domain of tyrosine phosphatase SHP2 correlates with the unzipping of its central β-sheet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Phenylhydrazono Pyrazolone Sulfonates: A Technical Guide for Drug Development Professionals

Introduction

The pyrazolone structural motif is a cornerstone in medicinal chemistry, featured in a range of FDA-approved drugs and investigational candidates.[1] Since the synthesis of antipyrine in 1883, pyrazolone analogues have been explored for their analgesic, antipyretic, and anti-inflammatory properties.[1][2] Modern research has expanded their pharmacological profile to include antimicrobial, antitumor, antioxidant, and neuroprotective activities.[1][3] This guide focuses on a specific, promising subclass: Phenylhydrazono Pyrazolone Sulfonates. These molecules merge the versatile pyrazolone core with a phenylhydrazone group and a sulfonate/sulfonamide moiety, creating a synergistic scaffold for targeting various biological endpoints, particularly in the context of neurodegenerative diseases and inflammation.

The incorporation of a sulfonamide group is a well-established strategy in drug design, known to enhance binding affinity to enzyme active sites, such as those in carbonic anhydrases and cholinesterases. The phenylhydrazono group contributes to the extended conjugation of the system and provides additional points for molecular interaction. This document provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships of these compounds, serving as a foundational resource for researchers in drug discovery and development.

Chemical Synthesis

The synthesis of sulfonamide-bearing phenylhydrazono pyrazolone derivatives is typically achieved through a multi-step process, beginning with the diazotization of a substituted sulfanilamide, followed by a coupling reaction and subsequent cyclization.

General Synthetic Pathway

A widely adopted method involves a three-step reaction sequence:

-

Diazotization: A primary aromatic amine containing a sulfonamide group is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0–5 °C) to form a diazonium salt.

-

Japp-Klingemann Reaction: The diazonium salt is then coupled with a β-ketoester, such as ethyl acetoacetate, in a basic medium (e.g., sodium acetate in methanol). This reaction forms an intermediate arylhydrazone.

-

Cyclization: The intermediate is reacted with a hydrazine derivative (e.g., a substituted hydrazide) in a suitable solvent like ethanol with a catalytic amount of a base such as piperidine, under reflux, to yield the final 1-substituted pyrazolone ring.

The classical method for pyrazolone synthesis involves the condensation of hydrazines with β-ketoester compounds. Another approach involves the condensation reaction of phenylhydrazine with 4-acylpyrazolones.

Experimental Protocol: Synthesis of 1-Substituted-benzoyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl diazenyl benzenesulfonamide derivatives

-

Diazonium Salt Formation: An appropriate sulfonamide derivative (e.g., sulfanilamide) is dissolved in a mixture of concentrated HCl and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes.

-

Coupling Reaction: In a separate flask, ethyl acetoacetate is dissolved in methanol, and sodium acetate is added. This solution is also cooled to 0-10 °C. The previously prepared diazonium salt solution is added slowly to this mixture with constant stirring. The reaction is allowed to proceed for several hours, resulting in the formation of an ethyl 2-(2-(4-sulfamoylphenyl)hydrazono)-3-oxobutanoate intermediate.

-

Cyclization and Condensation: The arylhydrazone intermediate is dissolved in ethanol. A substituted hydrazide (e.g., benzohydrazide) and a few drops of piperidine are added. The reaction mixture is refluxed for 8-10 hours.

-

Purification: After cooling, the precipitated solid is filtered, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol to obtain the final product. The chemical structures are typically confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.

Biological Activities and Quantitative Data

Phenylhydrazono pyrazolone sulfonates have demonstrated a wide spectrum of biological activities. Their primary mechanism often involves the inhibition of key metabolic enzymes, leading to potential therapeutic applications in neurodegenerative diseases like Alzheimer's and glaucoma, as well as roles as anti-inflammatory, antioxidant, and anticancer agents.

Enzyme Inhibition

A significant area of research for this class of compounds is their role as inhibitors of cholinesterases (ChEs) and human carbonic anhydrase (hCA) isoenzymes.

-

Cholinesterase (AChE & BChE) Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that degrade the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy for Alzheimer's disease. Several novel sulfonamide-bearing pyrazolone derivatives have shown potent inhibitory activity against these enzymes, often exceeding the potency of the reference compound Tacrine (THA).

-

Carbonic Anhydrase (hCA) Inhibition: Carbonic anhydrases are involved in various physiological processes, and their inhibition is relevant for treating conditions like glaucoma. Sulfonamide-bearing pyrazolones have been identified as effective inhibitors of hCA I and hCA II isoforms.

Table 1: In Vitro Enzyme Inhibitory Activities of Sulfonamide-Bearing Pyrazolone Derivatives

| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ) Range | Reference Compound | Kᵢ of Ref. | Reference |

|---|---|---|---|---|---|

| Sulfonamide-Bearing Pyrazolones | hCA I | 18.03 ± 2.86 – 75.54 ± 4.91 nM | Acetazolamide (AAZ) | - | |

| Sulfonamide-Bearing Pyrazolones | hCA II | 24.84 ± 1.57 – 85.42 ± 6.60 nM | Acetazolamide (AAZ) | - | |

| Sulfonamide-Bearing Pyrazolones | AChE | 7.45 ± 0.98 – 16.04 ± 1.60 nM | Tacrine (THA) | 108.03 ± 11.82 nM |

| Sulfonamide-Bearing Pyrazolones | BChE | 34.78 ± 5.88 – 135.70 ± 17.39 nM | Tacrine (THA) | 156.72 ± 13.62 nM | |

Antioxidant Activity

The pyrazolone scaffold is known for its antioxidant properties, most notably in the drug edaravone, which acts as a free radical scavenger. This activity is attributed to the ability of the pyrazolone ring to undergo tautomerism, forming a C=C double bond that can react with radicals. Phenylhydrazono pyrazolone derivatives have been evaluated for their ability to scavenge free radicals using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.

Table 2: In Vitro Antioxidant Activity of Pyrazolone Derivatives

| Compound Class | Assay | IC₅₀ / EC₅₀ Range | Reference |

|---|---|---|---|

| Pyrazolone Derivatives (a-t) | DPPH Radical Scavenging | IC₅₀: 2.6 – 7.8 µM |

| Phenyl-Pyrazolone Derivatives | DPPH Radical Scavenging | EC₅₀: ~30 – 90 µM | |

Anti-inflammatory and Anticancer Activities

Pyrazolone derivatives have a long history as anti-inflammatory agents. Their mechanism often involves the inhibition of inflammatory pathways. Newer derivatives are being investigated for their potential to ameliorate neuroinflammation. Furthermore, structure-activity relationship (SAR) studies have identified pyrazole derivatives with significant antiproliferative effects against various cancer cell lines, including HeLa, MCF7, and SKOV3, with micromolar IC₅₀ values.

Mechanisms and Signaling Pathways

The therapeutic effects of phenylhydrazono pyrazolone sulfonates are rooted in their ability to interact with specific biological targets. Molecular docking studies have provided insights into the binding modes of these compounds within the active sites of enzymes like AChE.

Mechanism of Acetylcholinesterase (AChE) Inhibition

Docking studies reveal that sulfonamide-bearing pyrazolones can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. The sulfonamide moiety often forms crucial hydrogen bonds and hydrophobic interactions with key amino acid residues, effectively blocking the enzyme's active site gorge and preventing the substrate (acetylcholine) from binding.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

-

Enzyme and Substrate Preparation: Solutions of electric eel AChE and equine serum BChE are prepared in a phosphate buffer (pH 8.0). The substrates, acetylthiocholine iodide (ATCI) and butyrylthiocholine chloride (BTCI), are also prepared in the buffer.

-

Inhibitor Preparation: The synthesized pyrazolone compounds are dissolved in DMSO to create stock solutions, which are then diluted to various concentrations.

-

Assay Procedure (Ellman's Method):

-

In a 96-well plate, add the phosphate buffer, the test compound solution, and the enzyme solution.

-

The mixture is pre-incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

The reaction is initiated by adding the substrate (ATCI or BTCI) and Ellman's reagent (DTNB).

-

The absorbance is measured continuously using a microplate reader at 412 nm. The rate of the reaction is proportional to the enzyme activity.

-

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration. IC₅₀ values (the concentration of inhibitor that causes 50% enzyme inhibition) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Kᵢ values are determined from Lineweaver-Burk plots.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of pyrazolone derivatives and their biological activity is crucial for designing more potent and selective drug candidates.

Key SAR Insights

-

Sulfonamide Position: The position of the sulfonamide group on the phenyl ring significantly influences inhibitory activity against ChEs and hCAs.

-

Substituents on Phenyl Rings: The nature and position of substituents on the various phenyl rings of the molecule can modulate activity. For antimicrobial effects, electron-withdrawing groups like chloro (Cl) on the phenylhydrazine moiety have been shown to enhance activity compared to methoxy groups.

-

Acylhydrazone Moiety: The presence of an acylhydrazone group has been linked to good antioxidant properties.

-

Core Modifications: Modifications to the pyrazole nucleus itself, such as substitutions at positions 1, 3, and 4, can be used to fine-tune the antiproliferative, anti-aggregating, and antioxidant properties of the compounds.

Conclusion

Phenylhydrazono pyrazolone sulfonates represent a highly versatile and promising class of heterocyclic compounds for drug development. Their straightforward synthesis, coupled with their potent and multi-target biological activities, makes them attractive scaffolds for addressing complex diseases such as Alzheimer's, glaucoma, and cancer. The quantitative data from in vitro studies confirm their efficacy as enzyme inhibitors and antioxidants at nanomolar to micromolar concentrations. Future research should focus on optimizing the lead compounds through SAR-guided modifications to enhance their potency, selectivity, and pharmacokinetic profiles, paving the way for preclinical and clinical development.

References

- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

PHPS1 Sodium Salt: A Technical Guide to its Inhibitory Effect on Erk1/2 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PHPS1 sodium salt, a selective inhibitor of the protein tyrosine phosphatase SHP2. The document elucidates the mechanism by which PHPS1 impacts the Ras-Raf-MEK-Erk signaling pathway, leading to a reduction in the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (Erk1/2). This guide furnishes a compilation of quantitative data, detailed experimental methodologies for assessing the inhibitor's effects, and visual representations of the pertinent signaling pathways and experimental workflows. The information presented herein is intended to support researchers and professionals in the fields of cell biology, oncology, and drug development in their investigation and application of this compound salt.

Introduction

PHPS1 (Phenylhydrazonopyrazolone Sulfonate 1) sodium salt is a cell-permeable small molecule that has been identified as a potent and selective inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). Its activity is integral to the full activation of the Ras-Raf-MEK-Erk (MAPK) signaling cascade, a pathway fundamental to cell proliferation, differentiation, survival, and migration. Dysregulation of the SHP2-Erk1/2 axis has been implicated in various pathologies, including cancer and atherosclerosis. PHPS1 exerts its biological effects by targeting SHP2, thereby attenuating downstream signaling events, most notably the phosphorylation of Erk1/2.

Mechanism of Action: Inhibition of the SHP2-Erk1/2 Signaling Pathway

This compound salt functions as a competitive inhibitor of SHP2. Upon activation of receptor tyrosine kinases (RTKs) by growth factors or other stimuli, SHP2 is recruited to the plasma membrane. It then dephosphorylates specific substrates, an action that is essential for the activation of the Ras GTPase. Activated Ras, in turn, initiates a phosphorylation cascade involving Raf, MEK1/2, and finally Erk1/2.

PHPS1 intervenes in this pathway by binding to the active site of SHP2, preventing it from carrying out its dephosphorylating function. This inhibition of SHP2 leads to a downstream suppression of the MAPK cascade, ultimately resulting in a decrease in the levels of phosphorylated Erk1/2 (p-Erk1/2). The reduction in p-Erk1/2 levels curtails the signaling that promotes cellular processes such as proliferation.

Figure 1: PHPS1 Inhibition of the SHP2-Erk1/2 Signaling Pathway.

Quantitative Data: Effect of PHPS1 on Erk1/2 Phosphorylation

Studies have demonstrated the inhibitory effect of PHPS1 on Erk1/2 phosphorylation in various cellular contexts. For instance, in oxidized low-density lipoprotein (oxLDL)-treated vascular smooth muscle cells (VSMCs), PHPS1 has been shown to significantly reduce the levels of phosphorylated Erk1/2.[1]

| Compound | Cell Line | Stimulus | Concentration of PHPS1 | Effect on p-Erk1/2 Levels | Reference |

| This compound Salt | Vascular Smooth Muscle Cells (VSMCs) | 100 µg/ml oxLDL | 10 µM | Significant decrease | [1] |

Note: While a clear inhibitory effect has been demonstrated, a comprehensive dose-response curve and a specific IC50 value for the inhibition of Erk1/2 phosphorylation by this compound salt in a cellular assay were not available in the reviewed literature.

Experimental Protocols

This section outlines a detailed methodology for assessing the effect of this compound salt on Erk1/2 phosphorylation, based on established protocols for Western blot analysis of phosphorylated proteins.

Cell Culture and Treatment

-

Cell Seeding: Plate the desired cells (e.g., vascular smooth muscle cells) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

-

Serum Starvation (Optional): To minimize basal levels of Erk1/2 phosphorylation, serum-starve the cells for 12-24 hours in a low-serum medium (e.g., 0.5% FBS) or serum-free medium prior to treatment.

-

PHPS1 Treatment: Prepare a stock solution of this compound salt in an appropriate solvent (e.g., DMSO or sterile water). Dilute the stock solution in cell culture medium to the desired final concentrations. A typical concentration to observe a significant effect is 10 µM.[1] Include a vehicle control (the solvent used to dissolve PHPS1) at the same final concentration. Pre-treat the cells with PHPS1 or vehicle for a specified duration (e.g., 30 minutes).[1]

-

Stimulation: Following pre-treatment with PHPS1, stimulate the cells with an appropriate agonist to induce Erk1/2 phosphorylation (e.g., 100 µg/ml oxLDL for VSMCs).[1] The duration of stimulation should be optimized for the specific cell type and agonist (e.g., 10 minutes for oxLDL in VSMCs).

Protein Extraction

-

Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

-

Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA or Bradford assay).

Western Blot Analysis

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel (e.g., 10% SDS-PAGE) and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Erk1/2 (e.g., anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Stripping and Re-probing (for Total Erk1/2): To normalize the p-Erk1/2 signal, the membrane can be stripped of the primary and secondary antibodies and then re-probed with a primary antibody that detects total Erk1/2. This ensures that any observed changes in p-Erk1/2 are not due to differences in the total amount of Erk1/2 protein loaded.

Figure 2: Experimental Workflow for Analyzing PHPS1's Effect on Erk1/2 Phosphorylation.

Conclusion

This compound salt serves as a valuable research tool for investigating the role of the SHP2-Erk1/2 signaling pathway in various biological and pathological processes. Its ability to selectively inhibit SHP2 and consequently reduce Erk1/2 phosphorylation provides a means to dissect the downstream consequences of this signaling axis. The experimental protocols and data presented in this guide offer a framework for researchers to design and execute experiments aimed at further characterizing the effects of PHPS1 and exploring its therapeutic potential. Future studies focusing on detailed dose-response analyses and in vivo efficacy will be crucial for a comprehensive understanding of this promising inhibitor.

References

The Biological Activity of PHPS1 Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of PHPS1 sodium, a potent and selective inhibitor of the protein tyrosine phosphatase Shp2. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Biological Activity: Selective SHP2 Inhibition

This compound is a cell-permeable phenylhydrazonopyrazolone sulfonate compound that acts as a potent and selective inhibitor of Shp2 (PTPN11), a non-receptor protein tyrosine phosphatase.[1][2] Shp2 is a critical component of various signaling pathways that regulate cell proliferation, differentiation, and survival.[3] As an oncogene, Shp2 primarily activates the Ras/ERK signaling pathway, making it a target for cancer therapy.[3] PHPS1 has demonstrated specificity for Shp2 over the closely related tyrosine phosphatases Shp1 and PTP1B.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of this compound.

Table 1: Inhibitory Constants (Ki) of this compound

| Target | Ki (μM) |

| Shp2 | 0.73 |

| Shp2-R362K | 5.8 |

| Shp1 | 10.7 |

| PTP1B | 5.8 |

| PTP1B-Q | 0.47 |

Table 2: Cellular and In Vivo Effects of this compound

| Effect | Cell Line/Model | Concentration/Dosage | Duration | Observed Result |

| Inhibition of tumor cell proliferation | Human tumor cell lines (e.g., HT-29) | 30 μM | 6 days | Up to 74% reduction in cell number for HT-29 cells. |

| Inhibition of Erk1/2 phosphorylation | Various cell lines | 5-20 μM | 5-360 minutes | Dose-dependent inhibition of sustained Erk1/2 phosphorylation. |

| Inhibition of HGF/SF-induced cell scattering | MDCK epithelial cells | 5 μM | - | Complete inhibition of scattering. |

| Inhibition of HGF/SF-induced branching morphogenesis | MDCK epithelial cells | Not specified | - | Inhibition of branching morphogenesis. |

| Reduction of atherosclerotic plaque size | Ldlr-/- mice | 3 mg/kg (i.p. injection) | Daily for 1 week | Significant decrease in atherosclerotic plaque size. |

| Inhibition of smooth muscle cell proliferation | Vascular Smooth Muscle Cells (VSMCs) | 10 μM | 10 minutes | Markedly inhibited oxLDL-induced ERK phosphorylation. |

Signaling Pathways Modulated by this compound

This compound primarily exerts its effects by inhibiting the Shp2 phosphatase, which is a key positive regulator of the Ras/Erk signaling cascade. Downstream of receptor tyrosine kinases (RTKs), Shp2 dephosphorylates specific substrates to promote the activation of Ras and, subsequently, the phosphorylation of Erk1/2. PHPS1's inhibition of Shp2 blocks this cascade. Notably, PHPS1 does not appear to affect the PI3K/Akt or Stat3 signaling pathways.

Caption: PHPS1 inhibits Shp2, blocking the Ras/Erk pathway.

Experimental Protocols

Below are generalized methodologies for key experiments involving this compound, based on published literature.

In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory constant (Ki) of this compound against Shp2 and other phosphatases.

Caption: Workflow for determining the Ki of this compound.

Methodology:

-

Preparation: Recombinant human Shp2, Shp1, or PTP1B is diluted in an assay buffer (e.g., 50 mM Tris-HCl pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA).

-

Inhibitor Addition: Serial dilutions of this compound are added to the enzyme solution in a 96-well plate.

-

Incubation: The enzyme and inhibitor are pre-incubated for a defined period (e.g., 15 minutes) at room temperature.

-

Substrate Addition: The reaction is initiated by adding a phosphopeptide substrate, such as p-nitrophenyl phosphate (pNPP).

-

Measurement: The rate of dephosphorylation is monitored by measuring the increase in absorbance at 405 nm, corresponding to the production of p-nitrophenol.

-

Data Analysis: The inhibitory constant (Ki) is calculated by fitting the dose-response data to the Morrison equation for tight-binding inhibitors.

Cellular Proliferation Assay

This protocol describes a method to assess the effect of this compound on the proliferation of human tumor cell lines.

Methodology:

-

Cell Seeding: Human tumor cells (e.g., HT-29) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-30 μM) or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for an extended period, typically 6 days.

-

Viability Assessment: Cell viability is determined using a standardized colorimetric assay, such as the MTT or crystal violet assay.

-

Data Analysis: The absorbance is read using a plate reader, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

Western Blot Analysis for Erk1/2 Phosphorylation

This protocol details the procedure for examining the effect of this compound on the phosphorylation of Erk1/2 in response to a growth factor stimulus.

Methodology:

-

Cell Culture and Starvation: Cells (e.g., MDCK) are grown to near confluence and then serum-starved for 24 hours to reduce basal signaling.

-

Inhibitor Pre-treatment: Cells are pre-treated with this compound (e.g., 5-20 μM) or a vehicle control for a specified time (e.g., 1 hour).

-

Stimulation: Cells are stimulated with a growth factor, such as Hepatocyte Growth Factor/Scatter Factor (HGF/SF), for various time points (e.g., 5 minutes to 6 hours).

-

Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-Erk1/2 (Thr202/Tyr204) and total Erk1/2, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Logical Relationship of PHPS1 Specificity

This compound exhibits a higher potency for Shp2 compared to the closely related phosphatases Shp1 and PTP1B, which is a critical aspect of its biological activity. This selectivity is attributed to specific amino acid residues in the catalytic cleft of Shp2.

Caption: Specificity of PHPS1 for Shp2 over Shp1 and PTP1B.

Conclusion

This compound is a valuable research tool for investigating the role of Shp2 in cellular signaling and disease. Its selectivity for Shp2 over other protein tyrosine phosphatases allows for the specific interrogation of Shp2-dependent pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. Further development of compounds based on the PHPS1 scaffold may lead to novel therapeutics for Shp2-dependent cancers and other diseases.

References

Methodological & Application

PHPS1 Sodium Salt: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHPS1 sodium salt is a cell-permeable inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways. By inhibiting PTP1B, this compound salt enhances insulin sensitivity, making it a valuable tool for research in diabetes, obesity, and oncology. These application notes provide detailed protocols for utilizing this compound salt in cell culture experiments to investigate its effects on cell viability, and key signaling pathways.

Mechanism of Action

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and its downstream substrate, insulin receptor substrate 1 (IRS-1). Inhibition of PTP1B by this compound salt prevents this dephosphorylation, leading to prolonged activation of the insulin signaling cascade. This results in increased phosphorylation of downstream effectors such as Akt and Extracellular signal-regulated kinase (ERK), ultimately promoting glucose uptake and other metabolic processes.

Data Summary

The following tables summarize the quantitative data regarding the activity and effects of this compound salt in various cell lines.

Table 1: Inhibitory Activity of this compound Salt

| Target | Inhibitory Constant (Ki) / IC50 | Cell Line / Assay Condition |

| Shp2 | Kᵢ: 0.73 μM | Cell-free assay[1] |

| Shp2 | IC₅₀: 2.1 μM | In vitro assay[2] |

| PTP1B | Kᵢ: 5.8 μM | In vitro assay[3] |

Table 2: Effective Concentrations and Incubation Times of this compound Salt in Cell Culture

| Cell Line | Concentration Range | Incubation Time | Observed Effect |

| MDCK | 5 - 20 μM | 2 days | Inhibition of HGF/SF-induced cell scattering and branching morphogenesis.[1][2] |

| NIH 3T3 | 10 μM | 2 days | Inhibition of RasV12-induced Erk1/2 phosphorylation. |

| HEK293 | Not specified | Not specified | Inhibition of Shp2-E76K mutant activity. |

| Human Tumor Cell Lines | 30 μM | 6 days | Inhibition of proliferation. |

Experimental Protocols

Herein are detailed protocols for key experiments to assess the cellular effects of this compound salt.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound salt on the viability of adherent cells.

Materials:

-

This compound salt

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound salt in complete medium. Remove the medium from the wells and add 100 µL of the this compound salt solutions at various concentrations (e.g., 1, 5, 10, 20, 50 µM). Include a vehicle control (DMSO) and an untreated control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Western Blot Analysis of Insulin Signaling Pathway

This protocol details the investigation of the phosphorylation status of key proteins in the insulin signaling pathway, such as Akt and ERK, following treatment with this compound salt.

Materials:

-

This compound salt

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound salt for the desired time. For insulin stimulation, serum-starve the cells for 4-6 hours before treating with PHPS1, followed by stimulation with insulin (e.g., 100 nM) for 15-30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Denature protein samples and separate them on an SDS-PAGE gel. Transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Immunoprecipitation of PTP1B

This protocol is for the enrichment of PTP1B from cell lysates to study its interactions or modifications.

Materials:

-

This compound salt

-

Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors

-

Anti-PTP1B antibody

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis: Treat cells as described in the Western Blot protocol and lyse with a non-denaturing lysis buffer.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the anti-PTP1B antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer.

-

Elution: Elute the bound proteins from the beads using elution buffer. The eluted proteins can then be analyzed by Western blotting.

Protocol 4: Glucose Uptake Assay

This protocol measures the rate of glucose uptake by cells following treatment with this compound salt.

Materials:

-

This compound salt

-

Glucose-free culture medium

-

2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

-

Insulin

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Culture and Treatment: Seed cells in 12-well or 24-well plates. Once confluent, serum-starve the cells for 4-6 hours. Pre-treat the cells with this compound salt at the desired concentration for 1-2 hours.

-

Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes at 37°C.

-

Glucose Uptake: Add 2-Deoxy-D-[³H]glucose or 2-NBDG to the wells and incubate for 10-15 minutes at 37°C.

-

Termination of Uptake: Stop the uptake by washing the cells rapidly three times with ice-cold PBS.

-

Cell Lysis and Measurement: Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.

-

Data Analysis: Normalize the glucose uptake to the total protein content in each well.

Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound salt and a typical experimental workflow.

Caption: PHPS1 inhibits PTP1B, enhancing insulin signaling.

Caption: Workflow for studying PHPS1 effects in cell culture.

References

Application Notes and Protocols for the Investigation of PTP1B Inhibitors in Animal Models

A Guideline for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on publicly available data for various Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. Specific dosage and formulation details for a compound designated "PHPS1 sodium salt" were not found in the scientific literature. Therefore, the information provided herein serves as a general guideline and should be adapted based on the specific physicochemical properties and in vitro potency of the investigational compound.

Introduction to PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrates, as well as the Janus kinase 2 (JAK2) associated with the leptin receptor, PTP1B attenuates downstream signaling. Inhibition of PTP1B is a well-validated therapeutic strategy for type 2 diabetes and obesity. Preclinical studies in various animal models are crucial for evaluating the efficacy, pharmacokinetics, and safety of novel PTP1B inhibitors.

PTP1B Signaling Pathway

The diagram below illustrates the central role of PTP1B in negatively regulating insulin and leptin signaling. Inhibition of PTP1B is expected to enhance these pathways, leading to improved glucose homeostasis and reduced body weight.

Application Notes and Protocols for Preparing PHPS1 Sodium Salt Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHPS1 sodium salt is a potent and selective cell-permeable inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11).[1][2] Shp2 is a critical intracellular signaling molecule involved in the RAS-mitogen-activated protein kinase (MAPK) pathway, which regulates cell growth, differentiation, and survival.[3][4] Dysregulation of Shp2 activity has been implicated in various diseases, including cancer and developmental disorders. PHPS1 exerts its inhibitory effect by targeting the catalytic site of Shp2, thereby blocking its phosphatase activity. This inhibition leads to the suppression of downstream signaling cascades, such as the ERK pathway, which can impede the proliferation of cancer cells and attenuate fibrosis. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound salt stock solutions in Dimethyl Sulfoxide (DMSO) for use in in vitro and in vivo studies.

Data Presentation

Quantitative data for this compound salt is summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound Salt

| Property | Value | Citations |

| Molecular Weight | 487.42 g/mol | |

| Alternate Molecular Weight | 488.43 g/mol | |

| Molecular Formula | C₂₁H₁₄N₅O₆SNa | |

| Purity | ≥98% |

Table 2: Solubility and Storage of this compound Salt

| Parameter | Value | Citations |

| Solubility in DMSO | ||

| Soluble to 10 mg/mL (warm DMSO) | ||

| Soluble to 20 mM | ||

| 93 mg/mL (199.81 mM) | ||

| Storage Conditions | ||

| Powder | -20°C for up to 3 years | |

| Stock Solution in DMSO | -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |

Note on Solubility: The reported solubility of this compound salt in DMSO varies across different suppliers. It is recommended to start with a lower concentration and gradually increase it to determine the optimal solubility for your specific batch of the compound. Using fresh, anhydrous DMSO is crucial, as moisture can reduce solubility.

Experimental Protocols

Materials

-

This compound salt (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated analytical balance

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Salt Stock Solution

This protocol provides a method for preparing a 10 mM stock solution, a commonly used concentration for in vitro assays.

-

Pre-weighing Preparations: Before opening the vial of this compound salt, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability and weighing accuracy of the hygroscopic compound.

-

Calculating the Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound salt using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

Mass (mg) = 10 mM x 1 mL x 487.42 g/mol = 4.87 mg

-

Weighing the Compound: In a chemical fume hood, carefully weigh out 4.87 mg of this compound salt powder using a calibrated analytical balance. Transfer the powder to a sterile, amber microcentrifuge tube.

-

Dissolving the Compound: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound salt.

-

Ensuring Complete Dissolution: Tightly cap the tube and vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution. Visually inspect the solution to ensure there are no visible particles. If warming is required to achieve dissolution, use a water bath set to a gentle temperature (e.g., 37°C).

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Clearly label each aliquot with the compound name, concentration, date of preparation, and storage temperature.

-

Long-term Storage: For long-term storage, place the aliquots at -80°C. For short-term storage (up to one month), -20°C is acceptable.

Visualizations

PHPS1 Inhibition of the SHP2-RAS-ERK Signaling Pathway

References

Application Note: High-Throughput Screening for SHP2 Phosphatase Inhibitors Using PHPS1 Sodium Salt as a Reference Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation, differentiation, and survival.[2][3] Dysregulation of SHP2 activity due to gain-of-function mutations is associated with developmental disorders like Noonan syndrome and various human cancers, including juvenile myelomonocytic leukemia and solid tumors.[4] This makes SHP2 a compelling target for therapeutic intervention.

This application note provides a detailed protocol for a robust, fluorescence-based high-throughput screening (HTS) assay to identify inhibitors of SHP2. The protocol utilizes the well-characterized, selective SHP2 inhibitor, PHPS1 (phenylhydrazonopyrazolone sulfonate) sodium salt, as a reference compound for assay validation and comparison.

Mechanism of Action of PHPS1

PHPS1 is a potent and cell-permeable inhibitor that targets the catalytic site of SHP2.[5] It exhibits selectivity for SHP2 over other closely related protein tyrosine phosphatases such as SHP1 and PTP1B. By inhibiting SHP2, PHPS1 effectively blocks downstream signaling through the Erk1/2 MAP kinase pathway, leading to the inhibition of cancer cell proliferation and other SHP2-dependent cellular processes.

SHP2 Signaling Pathway

SHP2 is activated by a variety of receptor tyrosine kinases (RTKs), including EGFR, FGFR1, and c-Met. Upon ligand binding and autophosphorylation of the RTK, SHP2 is recruited to the activated receptor complex via its Src homology 2 (SH2) domains. This binding relieves the autoinhibition of SHP2's phosphatase domain, leading to its activation. Activated SHP2 then dephosphorylates specific substrates, which ultimately leads to the activation of the RAS-RAF-MEK-ERK signaling cascade, promoting cell growth and survival.

High-Throughput Screening Assay for SHP2 Inhibitors

This section provides a detailed protocol for a fluorescence-based HTS assay to identify and characterize SHP2 inhibitors. The assay measures the enzymatic activity of SHP2 through the dephosphorylation of a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

Data Presentation

The inhibitory activity of compounds is typically determined by measuring their half-maximal inhibitory concentration (IC50). For a reference compound like PHPS1, its inhibitory constant (Ki) provides a measure of its binding affinity to the enzyme.

| Compound | Target | Ki (µM) | IC50 (µM) | Assay Conditions |

| PHPS1 | Shp2 | 0.73 | - | Substrate titration |

| Shp1 | 10.7 | - | Substrate titration | |

| PTP1B | 5.8 | - | Substrate titration | |

| SHP099 | SHP2-WT | - | 0.069 | DiFMUP-based assay |

| TK-147 | SHP2 | - | 0.25 | DiFMUP-based assay |

| SYK-85 | SHP2-PTP | - | 0.32 | DiFMUP-based assay |

Note: IC50 values are dependent on assay conditions, particularly substrate concentration. Ki values provide a more absolute measure of inhibitor potency.

Experimental Workflow

The HTS process involves several key stages, from initial screening of a compound library to hit confirmation and characterization.

Experimental Protocols

1. Materials and Reagents:

-

Enzyme: Recombinant full-length wild-type SHP2 (SHP2-WT)

-

Activating Peptide: Dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide

-

Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)

-

Reference Inhibitor: PHPS1 sodium salt

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

-

Plates: 384-well black, low-volume microplates

-

Instrumentation: Multimode microplate reader with fluorescence intensity detection capabilities (Excitation: 350 nm, Emission: 450 nm)

2. Assay Procedure:

a. Compound Plating:

-

Prepare serial dilutions of PHPS1 (and test compounds) in DMSO.

-

Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well assay plate.

-

For control wells, dispense DMSO only (negative control) or a known potent inhibitor like SHP099 (positive control).

b. Reagent Preparation:

-

SHP2 Working Solution: Prepare a 0.5 nM solution of SHP2-WT in assay buffer.

-

Activation of SHP2: To the SHP2 working solution, add the p-IRS1 peptide to a final concentration of 1.0 µM. Incubate for 10 minutes at room temperature to allow for the activation of the enzyme.

-

Substrate Solution: Prepare a 10 µM solution of DiFMUP in assay buffer.

c. Enzymatic Reaction and Detection:

-

Add 10 µL of the activated SHP2 solution to each well of the compound-plated 384-well plate.

-

Incubate the plate for 60 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of the DiFMUP substrate solution to each well. The final reaction volume will be 20 µL.

-

Immediately measure the fluorescence intensity at kinetic mode for 30 minutes, or as a single endpoint reading after a 30-minute incubation at room temperature, protected from light.

3. Data Analysis:

-

Calculate Percent Inhibition:

-

% Inhibition = 100 * (1 - [(Signal_compound - Signal_background) / (Signal_DMSO - Signal_background)])

-

Signal_compound: Fluorescence signal in the presence of the test compound.

-

Signal_DMSO: Fluorescence signal of the negative control (DMSO).

-

Signal_background: Fluorescence signal of wells with no enzyme.

-

-

Determine IC50 Values:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Assay Quality Control (Z'-factor):

-

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.

-

Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]

-

SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., high concentration of a known inhibitor).

-

SD_neg and Mean_neg are the standard deviation and mean of the negative control (DMSO).

-

-

An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.

-

Conclusion

The protocol described in this application note provides a robust and reliable method for the high-throughput screening of SHP2 inhibitors. By utilizing the selective inhibitor PHPS1 as a reference compound, researchers can validate their assay performance and effectively identify novel and potent modulators of SHP2 activity. This assay is a valuable tool for academic research and for drug discovery programs aimed at developing new therapeutics for SHP2-driven diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. SHP2 acts both upstream and downstream of multiple receptor tyrosine kinases to promote basal-like and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for PHPS1 Sodium in Cancer Cell Proliferation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHPS1 sodium is a potent and selective cell-permeable inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11).[1] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signaling pathways downstream of various receptor tyrosine kinases (RTKs).[2][3] It functions as a positive regulator of the Ras/extracellular signal-regulated kinase (ERK) signaling cascade, which is frequently hyperactivated in human cancers and is pivotal for cell proliferation, survival, and differentiation.[2][4] Gain-of-function mutations in the PTPN11 gene, which encodes Shp2, have identified it as a bona fide oncogene in various leukemias and solid tumors. Consequently, the inhibition of Shp2 presents a compelling therapeutic strategy for cancers dependent on this signaling pathway.

These application notes provide a comprehensive overview of the use of this compound in studying cancer cell proliferation. Detailed protocols for key in vitro assays are provided to enable researchers to effectively utilize this inhibitor in their studies.

Mechanism of Action

This compound exerts its anti-proliferative effects by specifically binding to the catalytic site of Shp2, thereby inhibiting its phosphatase activity. This inhibition prevents the dephosphorylation of Shp2 substrates, leading to the downregulation of the Ras/ERK signaling pathway. A key consequence of Shp2 inhibition by this compound is the sustained phosphorylation of downstream signaling molecules that would otherwise be dephosphorylated by active Shp2. This ultimately leads to a reduction in the phosphorylation and activation of ERK1/2. The inactivation of the ERK pathway, in turn, affects the expression of key cell cycle regulators, such as cyclin D1 and cyclin-dependent kinase 4 (CDK4), leading to cell cycle arrest and a decrease in cancer cell proliferation.

Data Presentation

Inhibitory Activity of this compound

| Target | Kᵢ (μM) | Reference |

| Shp2 | 0.73 | |

| Shp1 | 10.7 | |

| PTP1B | 5.8 |

Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time | % Reduction in Cell Number | Reference |

| HT-29 | Colon Carcinoma | 30 | 6 days | 74% | |

| HCT-116 | Colon Carcinoma | 30 | 6 days | Not Specified | |

| HCT-15 | Colon Carcinoma | 30 | 6 days | Not Specified | |

| PC-3 | Prostate Carcinoma | 30 | 6 days | Not Specified | |

| NCI-H661 | Lung Carcinoma | 30 | 6 days | Not Specified | |

| Caki-1 | Kidney Carcinoma | 30 | 6 days | 0% | |

| MDA-MB-435 | Melanoma | 30 | 6 days | Not Specified |

Experimental Protocols

Cell Viability/Proliferation Assay (WST-1 Assay)